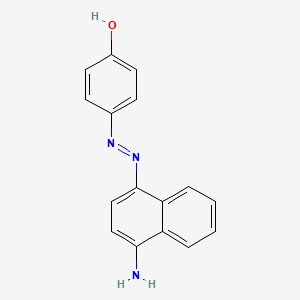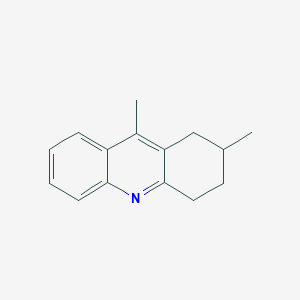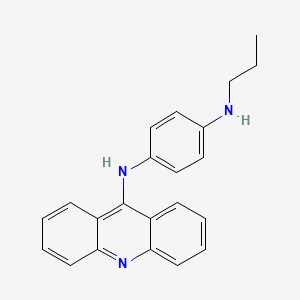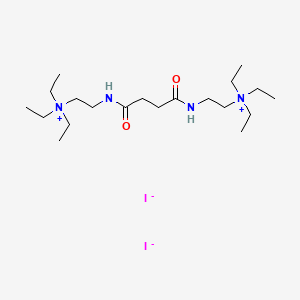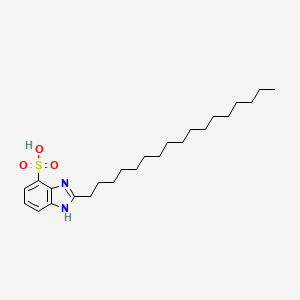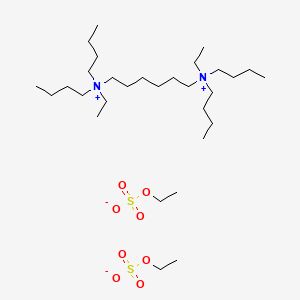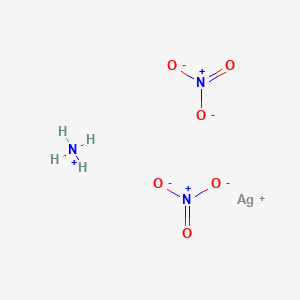
Silver ammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver ammonium nitrate is a chemical compound with the molecular formula H₄AgN₂O₃. It is a complex compound formed by the reaction of silver nitrate and ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver ammonium nitrate can be synthesized by adding strong ammonium hydroxide to an aqueous solution of silver nitrate. Initially, a precipitate of silver oxide forms, which then dissolves upon the addition of more ammonium hydroxide, forming the complex compound [Ag(NH₃)₂]OH . The reaction conditions require careful control of the amount of ammonium hydroxide to avoid excess alkalinity, which can reduce the effectiveness of the solution.
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes dissolving silver nitrate in water, followed by the gradual addition of ammonium hydroxide until the desired complex is formed. The solution is then filtered to remove any undissolved particles and stored in light-resistant containers to prevent decomposition .
Análisis De Reacciones Químicas
Types of Reactions
Silver ammonium nitrate undergoes various chemical reactions, including:
Precipitation: It reacts with halide ions to form insoluble silver halides, which are used in qualitative analysis.
Common Reagents and Conditions
Ammonium hydroxide: Used in the preparation of the compound.
Halide ions: React with this compound to form silver halides.
Aldehydes: Oxidized by this compound in the Tollens’ test.
Major Products Formed
Metallic silver: Formed during the reduction reactions.
Silver halides: Formed during precipitation reactions.
Aplicaciones Científicas De Investigación
Silver ammonium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in qualitative analysis and in the synthesis of other silver compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized for its antimicrobial properties in wound dressings and other medical applications.
Industry: Applied in the production of photographic films and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of silver ammonium nitrate primarily involves the reactivity of silver ions (Ag⁺). These ions can bind to and disrupt various biological molecules, including proteins and DNA, leading to antimicrobial effects . In chemical reactions, silver ions act as oxidizing agents, accepting electrons and facilitating the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Silver nitrate (AgNO₃): A precursor to silver ammonium nitrate, used in similar applications but lacks the complex formation with ammonia.
Tollens’ reagent: Contains the silver-ammonia complex and is used specifically for the detection of aldehydes.
Uniqueness
This compound is unique due to its ability to form a stable complex with ammonia, enhancing its reactivity and making it suitable for a broader range of applications compared to silver nitrate alone .
Propiedades
Número CAS |
60347-66-2 |
|---|---|
Fórmula molecular |
AgH4N3O6 |
Peso molecular |
249.92 g/mol |
Nombre IUPAC |
azanium;silver;dinitrate |
InChI |
InChI=1S/Ag.2NO3.H3N/c;2*2-1(3)4;/h;;;1H3/q+1;2*-1;/p+1 |
Clave InChI |
JNKQKOKSOYJQIZ-UHFFFAOYSA-O |
SMILES canónico |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


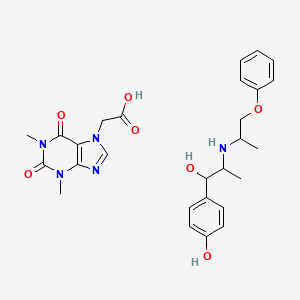
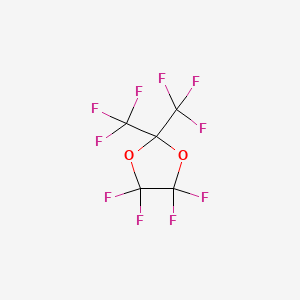
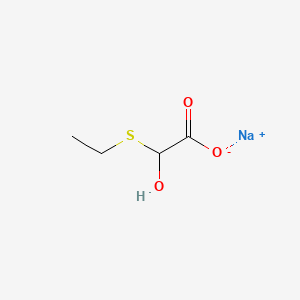
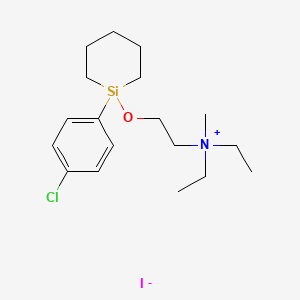
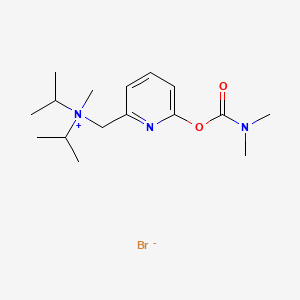
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
